molecular formula C14H19NO2 B1379654 Ethyl 2-benzylpyrrolidine-2-carboxylate CAS No. 1803584-98-6

Ethyl 2-benzylpyrrolidine-2-carboxylate

Cat. No. B1379654
CAS RN: 1803584-98-6
M. Wt: 233.31 g/mol
InChI Key: RZZQCXQPOYGTSJ-UHFFFAOYSA-N
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Description

Ethyl 2-benzylpyrrolidine-2-carboxylate is a chemical compound with the CAS Number: 1803584-98-6 . It has a molecular weight of 233.31 and its molecular formula is C14H19NO2 .


Molecular Structure Analysis

The InChI code for Ethyl 2-benzylpyrrolidine-2-carboxylate is 1S/C14H19NO2/c1-2-17-13 (16)14 (9-6-10-15-14)11-12-7-4-3-5-8-12/h3-5,7-8,15H,2,6,9-11H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-benzylpyrrolidine-2-carboxylate is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

Ethyl 2-benzylpyrrolidine-2-carboxylate: derivatives have been studied for their potential as selective COX-2 inhibitors. This application is significant in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) that can provide anti-inflammatory effects without the gastrointestinal side effects associated with classical NSAIDs .

Molecular Modeling

The compound has been used in molecular modeling studies to predict binding affinity scores with COX-1 and COX-2 enzymes. This helps in the rational design of drugs with improved selectivity and safety profiles .

Pharmacological Evaluation

Derivatives of Ethyl 2-benzylpyrrolidine-2-carboxylate have been pharmacologically evaluated using animal models, such as the carrageenan-induced rat paw edema model, to assess their efficacy in reducing inflammation .

Safety Assessment

The safety profile of these compounds is also a critical area of research. For instance, the aspirin-induced gastric ulceration animal model is used to evaluate the gastrointestinal safety of these derivatives .

Synthesis of Heterocycles

Ethyl 2-benzylpyrrolidine-2-carboxylate: is a key intermediate in the synthesis of pyrrolidine derivatives, which are a class of heterocycles with a wide range of biological activities .

Development of Selective Inhibitors

Research is ongoing to develop selective inhibitors that can target COX-2 without affecting COX-1, thereby reducing the risk of adverse cardiovascular outcomes associated with coxibs .

Safety And Hazards

The safety information for Ethyl 2-benzylpyrrolidine-2-carboxylate includes several hazard statements: H315, H318, H335 . These correspond to skin irritation, eye damage, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-benzylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-13(16)14(9-6-10-15-14)11-12-7-4-3-5-8-12/h3-5,7-8,15H,2,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZQCXQPOYGTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-benzylpyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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